N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,1-diphenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-3-9-16(10-4-1)23-19-18-15-22-27(17-11-5-2-6-12-17)20(18)25-21(24-19)26-13-7-8-14-26/h1-6,9-12,15H,7-8,13-14H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCCFCFOMXOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Activities
a. Anticancer Properties
Research indicates that compounds within the pyrazolopyrimidine class, including N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit potent anticancer properties by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and transcriptional control. Studies show that this compound selectively inhibits CDK9 with an IC50 value in the low nanomolar range, indicating strong potential for cancer treatment .
b. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases. Research suggests that it may inhibit cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents. The efficacy of this compound in reducing inflammation has been evaluated through various in vivo models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core can enhance potency and selectivity towards specific targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased hydrophobic interactions leading to enhanced potency |
| Substitution on phenyl rings | Altered binding affinity for CDKs |
Case Studies
Case Study 1: CDK Inhibition
In a study focused on developing selective CDK inhibitors, this compound was evaluated alongside other analogs. The compound showed a remarkable selectivity profile with minimal off-target effects compared to traditional CDK inhibitors .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory potential of this compound in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with this compound compared to controls .
Mechanism of Action
The mechanism of action of N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity and chemical properties.
Pyrrolidinyl Derivatives: Compounds with a pyrrolidine ring attached to different heterocyclic cores, which may exhibit similar pharmacological profiles.
Uniqueness
N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both the diphenyl and pyrrolidinyl groups can enhance its ability to interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a selective kinase inhibitor. This compound's structure includes a fused pyrazole and pyrimidine core, enhanced by a pyrrolidine moiety that may contribute to its reactivity and biological efficacy.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Structural Features:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents : Diphenyl and pyrrolidine groups
Research indicates that this compound functions primarily as a selective kinase inhibitor . Kinases are enzymes that play crucial roles in various cellular processes such as proliferation, survival, and metabolism. The inhibition of specific kinases can lead to the suppression of tumor growth and metastasis.
Key Kinase Targets:
- CDK9 : Involved in cell cycle regulation.
- Other Kinases : Ongoing studies are evaluating its effects on various other kinases implicated in cancer and other diseases.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. The following table summarizes key findings related to its biological activity:
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in vitro:
- Apoptosis Induction in RKO Cells : A study showed that this compound significantly induced apoptosis in RKO colon cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways. The study highlighted its potential as a therapeutic agent against colorectal cancer .
- Inhibition of Tumor Growth : Another research effort focused on the compound's ability to inhibit tumor growth in xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone .
Future Directions
The ongoing research into this compound aims to further elucidate its mechanism of action and expand its therapeutic applications. Potential areas of exploration include:
- Derivatization : Modifying the compound's structure to enhance potency and selectivity.
- Combination Therapies : Investigating its use in conjunction with other anticancer agents to improve efficacy.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., acetonitrile, dichloromethane) to minimize side reactions.
- Monitor reaction progress via TLC and purify using column chromatography or recrystallization.
Basic: How are spectroscopic techniques utilized to confirm the structural integrity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Q. Key Techniques :
- ¹H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at 3300–3460 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., compound 2b in : [M+H]⁺ = 495.3) .
Example : For compound 8a (), IR showed N-H stretches at 3350 cm⁻¹, and ¹H NMR confirmed aryl protons at δ 7.3–8.1 ppm .
Advanced: What strategies enhance the selectivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives for kinase targets like Src or RET?
Q. Strategies :
Q. Table 1: Selectivity Profiles of Key Derivatives
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1-NM-PP1 | c-Src | 1.0 | |
| 7a (RET inhibitor) | RET | 0.1 | |
| 17p (PfCDPK4) | PfCDPK4 | 0.03 |
Advanced: How can computational modeling guide the design of pyrazolo[3,4-d]pyrimidin-4-amine analogs with improved activity?
Q. Methodology :
- Docking studies : Use software like AutoDock to predict binding modes. For RET inhibitors, docking revealed hydrophobic interactions between the pyrazole core and kinase active sites .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Case Study : Compound 2d () was optimized by replacing Cl with Br, improving π-π stacking in the ATP-binding pocket .
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
Q. Approach :
- Systematic SAR analysis : Compare substituent effects (e.g., compound 9a vs. 9d in showed varying anti-inflammatory activity due to thiourea vs. urea groups) .
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test off-target effects (e.g., 1-NM-PP1 ’s selectivity over CDK2 and CaMK II) .
Example : Discrepancies in IC₅₀ values for Src inhibitors ( vs. 15) may arise from assay conditions (e.g., ATP concentration, pH) .
Advanced: What in vitro and in vivo assays are recommended for evaluating pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Q. Assays :
- Kinase inhibition : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™ for RET kinase) .
- Cellular efficacy : Measure phosphorylation inhibition (e.g., 1-NM-PP1 blocked TrkB-mediated ERK1/2 activation in DRG neurons at 100 nM) .
- Toxicity : Perform MTT assays on HEK293 cells and monitor liver enzymes in murine models .
Protocol : For PROTACs (), couple pyrazolo[3,4-d]pyrimidines with E3 ligase ligands via DMF/TEA-mediated amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
